molecular formula C47H68O5 B1241314 DG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)

DG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)

Cat. No. B1241314
M. Wt: 713 g/mol
InChI Key: XIAZEYRSKHAPND-CYDJSWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0), also known as DAG(22:6/22:6) or DAG(22:6OMEGA3/22:6OMEGA3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) has been found throughout all human tissues. Within the cell, DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is primarily located in the membrane (predicted from logP). DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) can be biosynthesized from PA(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z));  which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) and docosahexaenoyl-CoA can be converted into TG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z));  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, CDP-Ethanolamine and DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) can be converted into cytidine monophosphate and PE(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z));  which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, CDP-Choline and DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) can be converted into cytidine monophosphate and PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Finally, CDP-Ethanolamine and DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) can be converted into cytidine monophosphate and PE(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylethanolamine biosynthesis pe(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway. DG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) is also involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
1,2-di[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both the acyl groups are specified as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.

Scientific Research Applications

Polyunsaturated Fatty Acids in Marine Algae

Research on novel polyunsaturated fatty acids (PUFAs) like DG(22:6/22:6/0:0) in marine algae indicates their potential biological significance. Mikhailova et al. (1995) identified novel PUFAs in the green macroalga Anadyomene stellata, suggesting their role in marine biology and potential pharmaceutical applications (Mikhailova et al., 1995).

Metabolic Alterations in Lung Carcinoma

A study by Wu et al. (2018) utilizing metabolomic profiling indicated that metabolites like DG(22:6/22:6/0:0) are significantly altered during lung carcinoma development. This could have implications for understanding the metabolic pathways involved in cancer (Wu et al., 2018).

Biosynthesis of Specialized Pro-resolving Mediators

Perry et al. (2020) investigated the biosynthesis of specialized pro-resolving mediators (SPMs) like resolvins, which are derived from DHA, a component of DG(22:6/22:6/0:0). This research contributes to our understanding of inflammation resolution and the potential therapeutic uses of SPMs (Perry et al., 2020).

Stereoselective Synthesis of Lipid Mediators

Hong et al. (2019) achieved the stereoselective synthesis of maresin-like lipid mediators, suggesting potential pharmaceutical applications of these compounds, which are structurally related to DG(22:6/22:6/0:0) (Hong et al., 2019).

Polyunsaturated Fatty Acids from Insulin Production Wastes

Frangulyan et al. (1987) isolated polyunsaturated acids like DG(22:6/22:6/0:0) from insulin production waste, highlighting the potential for recovering valuable compounds from industrial by-products (Frangulyan et al., 1987).

Maresins as Anti-inflammatory Agents

Serhan et al. (2009) identified maresins, derived from DHA (a component of DG(22:6/22:6/0:0)), as potent anti-inflammatory and pro-resolving mediators. This research opens up possibilities for developing new treatments for inflammation-related diseases (Serhan et al., 2009).

Hypolipidemic Function and Metabolic Alterations

Liu et al. (2021) investigated the hypolipidemic function of certain substances in relation to DG(22:6/22:6/0:0), which could provide insights into the management of hyperlipidemia and related metabolic disorders (Liu et al., 2021).

Resolvins in Inflammation Resolution

Mas et al. (2012) studied the generation of resolvins from n-3 fatty acids, highlighting the potential therapeutic applications of these compounds, which are related to DG(22:6/22:6/0:0), in resolving inflammation (Mas et al., 2012).

Resolvins Derived from Docosapentaenoic Acid

Dangi et al. (2010) focused on the production and potential drug applications of resolvins derived from docosapentaenoic acid, related to DG(22:6/22:6/0:0), demonstrating their anti-inflammatory properties (Dangi et al., 2010).

properties

Molecular Formula

C47H68O5

Molecular Weight

713 g/mol

IUPAC Name

[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-/t45-/m0/s1

InChI Key

XIAZEYRSKHAPND-CYDJSWNTSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
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DG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
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DG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
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DG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
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DG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
Reactant of Route 6
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DG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)

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